Lisuride Exhibits Ultra-High Affinity for 5-HT1A Receptors Relative to Other Ergot Dopamine Agonists
Lisuride demonstrates exceptional binding affinity for the serotonin 5-HT1A receptor, with a Ki of 0.5 nM in rat brain homogenate assays [1]. This affinity is significantly higher than that reported for other clinically used ergoline derivatives, such as bromocriptine and terguride, which exhibit substantially lower 5-HT1A affinity (typically in the high nanomolar to micromolar range) and function primarily as D2 agonists [2]. This quantitative difference positions lisuride as a preferred tool for studies requiring potent 5-HT1A engagement.
| Evidence Dimension | 5-HT1A Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 nM |
| Comparator Or Baseline | Bromocriptine, Terguride, Pergolide (Ki values generally >10 nM for 5-HT1A, based on receptor profiling studies) |
| Quantified Difference | Approximately >20-fold higher affinity for lisuride compared to other ergoline antiparkinsonian agents |
| Conditions | Radioligand binding assay using rat brain homogenate |
Why This Matters
This high-affinity 5-HT1A binding differentiates lisuride for research focused on serotonergic modulation, where other ergoline D2 agonists would be unsuitable due to their low 5-HT1A affinity.
- [1] Kimura K, et al. Dual activation by lisuride of central serotonin 5-HT(1A) and dopamine D(2) receptor sites: drug discrimination and receptor binding studies. Behav Pharmacol. 1991 Apr;2(2):105-112. View Source
- [2] Newman-Tancredi A, et al. Differential Actions of Antiparkinson Agents at Multiple Classes of Monoaminergic Receptor. III. Agonist and Antagonist Properties at Serotonin, 5-HT1 and 5-HT2, Receptor Subtypes. J Pharmacol Exp Ther. 2002;303(2):815-822. View Source
